4-(5-溴吡啶-2-基)苯甲醛

描述

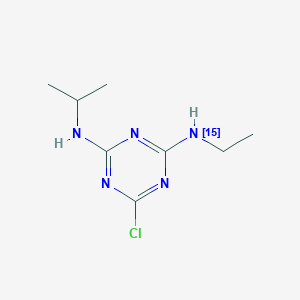

The compound "4-(5-Bromopyridin-2-yl)benzaldehyde" is a brominated pyridine derivative that is of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their chemical properties, synthesis, and potential applications. These insights can be extrapolated to understand the characteristics of "4-(5-Bromopyridin-2-yl)benzaldehyde".

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves palladium-catalyzed C-H arylation processes, as seen in the synthesis of 5-(7-Bromo-2,1,3-benzothiadiazol-4-yl)-2-thiophenecarboxaldehyde . This method is valued for its efficiency and environmental friendliness. Similarly, the synthesis of "4-(5-Bromopyridin-2-yl)benzaldehyde" could potentially be achieved through such palladium-catalyzed reactions, ensuring high yields and selectivity.

Molecular Structure Analysis

The molecular structure and vibrational wave numbers of related compounds have been characterized using spectroscopic methods and confirmed with X-ray diffraction (XRD) data . Theoretical calculations, such as Density Functional Theory (DFT), can predict geometrical parameters that are in agreement with experimental data. These methods could be applied to "4-(5-Bromopyridin-2-yl)benzaldehyde" to determine its molecular structure and confirm it with spectroscopic evidence.

Chemical Reactions Analysis

Brominated aromatic aldehydes can participate in various chemical reactions, including condensation to form Schiff bases . These reactions are often facilitated by the presence of a bromine atom, which can activate the aromatic ring towards nucleophilic attack. The reactivity of "4-(5-Bromopyridin-2-yl)benzaldehyde" in such reactions would likely be similar, allowing for the synthesis of a range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be extensively studied through computational analysis, including NBO, MEP, and HOMO-LUMO evaluations . These analyses provide insights into the electron density distribution, reactivity, and stability of the molecules. For "4-(5-Bromopyridin-2-yl)benzaldehyde", similar studies could predict its reactivity patterns, stability, and potential as a building block in organic synthesis.

科学研究应用

合成和生物活性

- 像4-(5-溴吡啶-2-基)苯甲醛这样的苯甲醛已被用于合成具有生物活性的化合物。例如,它们用于制备与白念珠菌可能具有活性的肼酮,展示了它们在抗菌研究中的相关性(Ramadan, 2010)。

荧光试剂

- 诸如4-(5-溴吡啶-2-基)苯甲醛之类的化合物已被开发为荧光试剂。它们在与特定金属离子(如Zn2+)结合时显示出显著的光谱变化,并可用于检测各种样品中的这些离子(Lin et al., 2009)。

N-苄基-β-羟基苯乙胺的合成

- 在化学合成中,4-(5-溴吡啶-2-基)苯甲醛衍生物在形成N-苄基-β-羟基苯乙胺方面起着关键作用,这些化合物是其他化合物(如四氢异喹啉)的前体(Moshkin & Sosnovskikh, 2013)。

金属团簇中的磁性质

- 在无机化学领域中,4-(5-溴吡啶-2-基)苯甲醛的衍生物用于合成具有有趣磁性质的金属团簇,例如钴和镍团簇(Zhang et al., 2013)。

取代化合物的抗菌活性

- 该化合物的衍生物已被合成并用于抗菌活性测试,突显了其在新型抗菌剂开发中的重要性(Senbagam et al., 2016)。

光电应用

- 4-(5-溴吡啶-2-基)苯甲醛的衍生物用于创建π-共轭分子,用于光电应用,展示了其在材料科学和电子学中的重要性(Dall’Agnese et al., 2017)。

铃木-宫浦偶联反应

- 在有机合成中,该化合物参与铃木-宫浦偶联反应,对于创建复杂有机分子至关重要(McMillan et al., 2007)。

新型治疗药物的开发

- 涉及4-(5-溴吡啶-2-基)苯甲醛衍生物的研究有助于药物发现和新型治疗剂的开发,如用于药物发现中间体的合成(Li et al., 2012)。

不对称环氧化中的催化作用

- 该化合物的衍生物用作不对称环氧化中的催化剂,这是有机合成中的重要反应(Page et al., 2006)。

安全和危害

属性

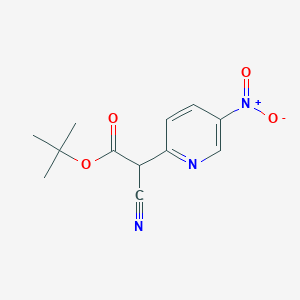

IUPAC Name |

4-(5-bromopyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDXYVUTWWHVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474392 | |

| Record name | 4-(5-bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromopyridin-2-yl)benzaldehyde | |

CAS RN |

910547-57-8 | |

| Record name | 4-(5-bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)